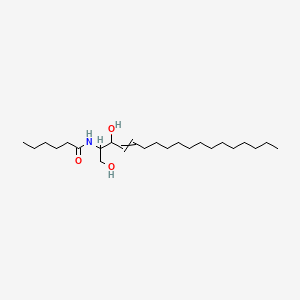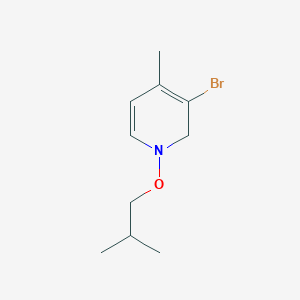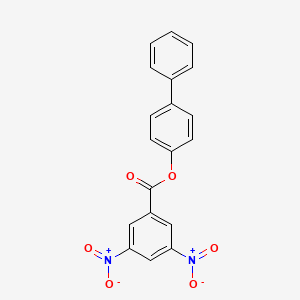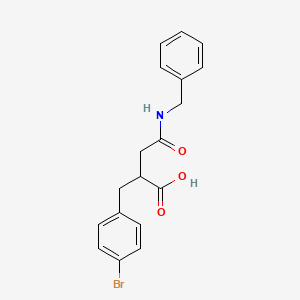
N-(2,3-dichlorophenyl)hydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA is an organosulfur compound with the molecular formula C7H7Cl2N3S It is a derivative of thiourea, where the thiourea moiety is substituted with an amino group and a dichlorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA typically involves the reaction of 2,3-dichloroaniline with thiourea. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the desired product. The general reaction scheme is as follows:
2,3-dichloroaniline+thiourea→3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA
Industrial Production Methods
In an industrial setting, the production of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or other reduced forms.
Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of dyes, elastomers, and other industrial products.
Wirkmechanismus
The mechanism of action of 3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or proteins, leading to the disruption of cellular processes. For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-AMINO-1-(3,5-DICHLOROPHENYL)THIOUREA
- 3-AMINO-1-(2,4-DICHLOROPHENYL)THIOUREA
- 3-AMINO-1-(3,4-DICHLOROPHENYL)THIOUREA
Uniqueness
3-AMINO-1-(2,3-DICHLOROPHENYL)THIOUREA is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atoms on the phenyl ring can affect the compound’s interaction with molecular targets and its overall efficacy in various applications .
Eigenschaften
Molekularformel |
C7H7Cl2N3S |
|---|---|
Molekulargewicht |
236.12 g/mol |
IUPAC-Name |
1-amino-3-(2,3-dichlorophenyl)thiourea |
InChI |
InChI=1S/C7H7Cl2N3S/c8-4-2-1-3-5(6(4)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |
InChI-Schlüssel |
WMKBKUQEIHLEHL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=S)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-{[(4-tert-butylphenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12498489.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(2-methylbenzyl)glycinamide](/img/structure/B12498508.png)
![2-({5-Bromo-2-[(2,4-dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B12498520.png)
![N-(2-ethylphenyl)-2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]acetamide](/img/structure/B12498528.png)


![5-({3-Chloro-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12498552.png)

![2-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12498568.png)
![Methyl 4-(4-benzylpiperazin-1-yl)-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B12498570.png)
![1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12498574.png)

![[2-(2,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetonitrile](/img/structure/B12498595.png)
